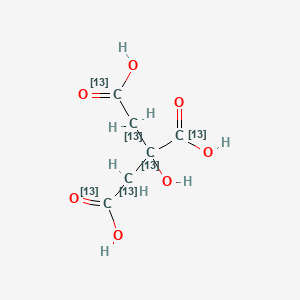

Citric acid-13C6

Description

The exact mass of the compound Citric acid-13C6 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Citric acid-13C6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Citric acid-13C6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy(1,2,3-13C3)propane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKNYBCHXYNGOX-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C](=O)O)[13C]([13CH2][13C](=O)O)([13C](=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584439 | |

| Record name | 2-Hydroxy(~13~C_3_)propane-1,2,3-(~13~C_3_)tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287389-42-8 | |

| Record name | 2-Hydroxy(~13~C_3_)propane-1,2,3-(~13~C_3_)tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287389-42-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Citric acid-13C6 and its Role in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction to Citric acid-13C6

Citric acid-13C6 is a stable isotope-labeled form of citric acid where all six carbon atoms are the heavy isotope ¹³C.[1][2][3] This non-radioactive tracer is a powerful tool in metabolic research, particularly in the field of metabolic flux analysis (MFA).[4][5] By introducing Citric acid-13C6 into a biological system, researchers can trace the path of its carbon atoms through various metabolic pathways, providing a quantitative understanding of cellular metabolism.[6][7] Its primary application is to elucidate the intricate network of biochemical reactions that are central to cellular function, from energy production to biosynthesis.

Citrate itself is a pivotal intermediate in the citric acid cycle (TCA cycle), also known as the Krebs cycle, a fundamental metabolic pathway for all aerobic organisms.[8] The TCA cycle is a series of chemical reactions that release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. Given its central role, tracing the fate of labeled citrate provides invaluable insights into the metabolic state of cells in both health and disease.

Physicochemical Properties of Citric acid-13C6:

| Property | Value | Reference |

| Molecular Formula | (¹³C)₆H₈O₇ | [3] |

| Molecular Weight | ~198.08 g/mol | [3] |

| Appearance | White solid | [2] |

| Melting Point | 153-159 °C | [2] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [2] |

| Mass Shift (M+) | M+6 | [2] |

The Role of Citric acid-13C6 in Elucidating Metabolic Pathways

The primary role of Citric acid-13C6 is to serve as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA).[5][9] This technique allows for the quantification of the rates (fluxes) of metabolic reactions within a cell. When cells are supplied with a ¹³C-labeled substrate, the labeled carbons are incorporated into downstream metabolites. By measuring the distribution of these isotopes in various metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the activity of different metabolic pathways can be determined.[5][10]

Tracing Carbon Flow in the TCA Cycle:

Citrate is formed in the first step of the TCA cycle by the condensation of oxaloacetate and acetyl-CoA.[8] When labeled acetyl-CoA (e.g., from ¹³C-glucose or ¹³C-fatty acids) enters the cycle, it produces labeled citrate. The subsequent enzymatic reactions of the TCA cycle then lead to a specific pattern of ¹³C labeling in the downstream intermediates like α-ketoglutarate, succinate, fumarate, and malate.

For instance, the entry of [1,2-¹³C₂]acetyl-CoA into the TCA cycle will initially produce [4,5-¹³C₂]citrate (an M+2 isotopologue).[6] As this labeled citrate is metabolized through successive turns of the cycle, the ¹³C atoms are distributed among other intermediates, leading to the formation of M+2, M+3, M+4, and other isotopologues.[6][7] Analyzing the relative abundance of these isotopologues provides a quantitative measure of TCA cycle activity and the contribution of different substrates to the cycle.

Investigating Anaplerosis and Cataplerosis:

Anaplerosis refers to the replenishment of TCA cycle intermediates that have been extracted for biosynthetic purposes (cataplerosis). A common anaplerotic reaction is the conversion of pyruvate to oxaloacetate by pyruvate carboxylase.[11] Using ¹³C-labeled glucose, this pathway can be traced by the appearance of M+3 labeled malate and aspartate.[11][12] Citric acid-13C6 can be used to study the reverse reactions and the overall balance of substrate entry and exit from the TCA cycle.

Experimental Protocols for using Citric acid-13C6

A typical metabolic flux analysis experiment using Citric acid-13C6 involves several key steps, from cell culture to data analysis.

A. Cell Culture and Isotope Labeling:

-

Culture cells to the desired confluency or cell number.

-

Replace the standard culture medium with a medium containing a known concentration of Citric acid-13C6. The concentration will depend on the specific experimental goals and cell type.

-

Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled citrate, leading to an isotopic steady state. This duration can range from minutes to several hours.[11]

B. Quenching and Metabolite Extraction:

-

To halt all enzymatic activity, rapidly quench the cells. This is often achieved by aspirating the medium and washing the cells with ice-cold saline, followed by the addition of a cold solvent like liquid nitrogen or a methanol/water mixture.

-

Extract the intracellular metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

-

Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.

C. Sample Preparation for Mass Spectrometry (GC-MS Example):

For the analysis of organic acids like citrate, derivatization is often required to increase their volatility for gas chromatography.

-

Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.

-

Add a derivatization agent. A common method involves a two-step process:

-

First, protect the keto groups by adding methoxyamine hydrochloride in pyridine and incubating.

-

Second, silylate the hydroxyl and carboxyl groups by adding a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubating at an elevated temperature (e.g., 60°C).[13]

-

-

The derivatized sample is then ready for injection into the GC-MS system.

D. Mass Spectrometry Analysis:

-

Analyze the derivatized samples using a GC-MS or LC-MS/MS system.

-

For GC-MS, operate the instrument in selected ion monitoring (SIM) mode to detect the specific mass fragments of the derivatized citrate and other TCA cycle intermediates.[14]

-

Collect the mass spectra for each metabolite, which will show the distribution of mass isotopologues (e.g., M+0, M+1, M+2, etc.).

Quantitative Data from a Hypothetical ¹³C-MFA Experiment:

The table below illustrates the type of quantitative data obtained from a ¹³C-MFA experiment tracing the metabolism of ¹³C₆-Glucose. The mass isotopomer distribution (MID) of key TCA cycle intermediates is shown for a control and a drug-treated cell line.

| Metabolite | Isotopologue | Control Cells (% Abundance) | Drug-Treated Cells (% Abundance) |

| Citrate | M+0 | 10 | 30 |

| M+2 | 45 | 35 | |

| M+3 | 5 | 2 | |

| M+4 | 25 | 20 | |

| M+5 | 10 | 8 | |

| M+6 | 5 | 5 | |

| Malate | M+0 | 20 | 45 |

| M+2 | 50 | 30 | |

| M+3 | 20 | 15 | |

| M+4 | 10 | 10 |

This is example data for illustrative purposes.

Data Interpretation and Metabolic Flux Calculation

The raw mass spectrometry data, which provides the mass isotopomer distributions (MIDs) for various metabolites, is used to calculate the metabolic fluxes. This is typically done using specialized software that employs mathematical models of the metabolic network. The software fits the experimentally measured MIDs to the model to estimate the flux through each reaction in the network.

This analysis can reveal:

-

The relative contributions of different substrates (e.g., glucose vs. fatty acids) to the TCA cycle.[7]

-

The activity of anaplerotic and cataplerotic pathways.[11]

-

Metabolic reprogramming in response to genetic mutations, drug treatment, or changes in the cellular environment.[12]

Conclusion

Citric acid-13C6 is an indispensable tool for researchers in metabolism. Its use in ¹³C-MFA provides a detailed and quantitative picture of the central carbon metabolism, offering crucial insights into the metabolic adaptations of cells in various physiological and pathological states. The ability to trace the flow of carbon atoms through the intricate network of metabolic pathways is fundamental for understanding disease mechanisms and for the development of novel therapeutic strategies that target cellular metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Citric acid-13C6 13C 99atom , 97 CP 287389-42-8 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Citric acid - Wikipedia [en.wikipedia.org]

- 9. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 10. youtube.com [youtube.com]

- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fiehn Lab - Citric Acid [fiehnlab.ucdavis.edu]

- 14. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

Citric Acid-13C6 as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers are indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Citric acid-13C6 (fully labeled with Carbon-13) is a powerful tracer for interrogating central carbon metabolism. As a key intermediate in the tricarboxylic acid (TCA) cycle and a precursor for fatty acid synthesis, tracing the fate of 13C6-labeled citrate provides critical insights into cellular bioenergetics and anabolic processes. This technical guide details the mechanism of action of Citric acid-13C6 as a tracer, provides comprehensive experimental protocols, presents expected quantitative data, and visualizes the involved metabolic pathways.

Mechanism of Action as a Tracer

Citric acid-13C6, when introduced into a biological system, is transported into the cell where it enters the cytosolic and/or mitochondrial pools of citrate. The primary mechanism of action involves its participation in key metabolic pathways, allowing for the tracking of its six 13C atoms as they are incorporated into downstream metabolites.

The central metabolic fates of cytosolic and mitochondrial citrate include:

-

Cleavage by ATP-Citrate Lyase (ACLY): In the cytosol, citrate is cleaved by ACLY to generate acetyl-CoA and oxaloacetate. The 13C-labeled acetyl-CoA then serves as a precursor for de novo fatty acid synthesis and cholesterol biosynthesis.

-

Tricarboxylic Acid (TCA) Cycle: In the mitochondria, citrate is an intermediate of the TCA cycle. The 13C label can be traced through subsequent enzymatic reactions of the cycle, appearing in metabolites such as isocitrate, α-ketoglutarate, succinate, fumarate, and malate.

-

Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, citrate can be synthesized via reductive carboxylation of α-ketoglutarate. While Citric acid-13C6 is not directly used to trace this reverse flux, understanding the labeling patterns from other tracers like 13C5-glutamine helps to contextualize the data obtained from 13C6-citrate.

By analyzing the mass isotopologue distribution (MID) of downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the contribution of citrate to various metabolic pathways.

Experimental Protocols

In Vitro Labeling Experiment with Citric Acid-13C6

This protocol outlines a general procedure for tracing the metabolism of Citric acid-13C6 in adherent mammalian cells.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium

-

Culture medium lacking unlabeled citric acid

-

Citric acid-13C6 (isotopic purity >99%)

-

Phosphate-buffered saline (PBS), ice-cold

-

Quenching solution: 80% methanol in water (-80°C)[1]

-

Extraction solvent: 80% methanol in water, ice-cold

-

Cell scrapers

-

Centrifuge capable of reaching low temperatures

-

Liquid nitrogen or dry ice bath

-

Lyophilizer or vacuum concentrator

Procedure:

-

Cell Culture: Culture cells to the desired confluency (typically 70-80%) in complete medium.

-

Media Preparation: Prepare the labeling medium by supplementing the citrate-free medium with a known concentration of Citric acid-13C6. The final concentration should be optimized for the specific cell line and experimental goals but is often in the physiological range.

-

Labeling:

-

Aspirate the complete medium from the cell culture plates.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed 13C6-citrate labeling medium to the cells.

-

Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. Isotopic steady state for TCA cycle intermediates may be reached within several hours.[2]

-

-

Metabolism Quenching:

-

Metabolite Extraction:

-

Scrape the frozen cells in the quenching solution using a pre-chilled cell scraper.

-

Collect the cell lysate into a pre-chilled microcentrifuge tube.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.

-

Transfer the supernatant containing the extracted metabolites to a new tube.

-

-

Sample Preparation for LC-MS Analysis:

-

Dry the metabolite extract using a lyophilizer or vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

-

Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial.

-

In Vivo Administration of Citric Acid-13C6

This protocol provides a general guideline for administering Citric acid-13C6 to mice to trace its metabolism in various tissues.

Materials:

-

Citric acid-13C6, sterile and dissolved in a biocompatible vehicle (e.g., saline)

-

Mice (strain and age appropriate for the study)

-

Administration equipment (e.g., gavage needles for oral administration, syringes for intraperitoneal injection)

-

Anesthesia and surgical tools for tissue collection

-

Liquid nitrogen for snap-freezing tissues

-

Homogenizer

-

Extraction solvents (as described in the in vitro protocol)

Procedure:

-

Animal Acclimatization: Acclimate mice to the experimental conditions.

-

Fasting (Optional): A fasting period (e.g., 3 hours) may be employed to reduce variability from food intake, though this should be optimized on an organ-by-organ basis.[4]

-

Tracer Administration: Administer a bolus of Citric acid-13C6 solution via the desired route (e.g., intraperitoneal injection or oral gavage). The dosage should be optimized based on preliminary studies.

-

Time Course: Collect tissues at various time points after administration (e.g., 30, 60, 90, 120 minutes) to capture the dynamic labeling of metabolites. A 90-minute waiting period has been shown to provide good labeling for TCA cycle intermediates after intraperitoneal injection of 13C-glucose.[4]

-

Tissue Collection:

-

Anesthetize the mouse at the designated time point.

-

Rapidly excise the tissues of interest.

-

Immediately snap-freeze the tissues in liquid nitrogen to quench metabolism.

-

-

Metabolite Extraction:

-

Weigh the frozen tissue.

-

Homogenize the tissue in a cold extraction solvent.

-

Proceed with the extraction and sample preparation steps as outlined in the in vitro protocol.

-

Data Presentation

The quantitative data obtained from mass spectrometry is typically presented as the mass isotopologue distribution (MID). The MID shows the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M+n represents the metabolite with 'n' 13C atoms.[5]

Table 1: Expected Mass Isotopologue Distribution (MID) of Key Metabolites Following Labeling with Citric Acid-13C6.

| Metabolite | Pathway | Expected Major Labeled Isotopologue(s) | Interpretation |

| Citrate | Direct Labeling | M+6 | Represents the intact uptake and presence of the tracer. |

| Acetyl-CoA | ATP-Citrate Lyase | M+2 | Indicates the cleavage of cytosolic 13C6-citrate. |

| Palmitate (C16:0) | Fatty Acid Synthesis | M+2, M+4, M+6, ... M+16 | Represents the incorporation of 13C2-acetyl-CoA units into newly synthesized fatty acids. The distribution of isotopologues can inform on the contribution of citrate to the lipogenic acetyl-CoA pool. |

| Isocitrate | TCA Cycle | M+6 | Isomerization of 13C6-citrate. |

| α-Ketoglutarate | TCA Cycle | M+5 | Decarboxylation of 13C6-isocitrate. |

| Succinate | TCA Cycle | M+4 | Decarboxylation of 13C5-α-ketoglutarate. |

| Fumarate | TCA Cycle | M+4 | Oxidation of 13C4-succinate. |

| Malate | TCA Cycle | M+4 | Hydration of 13C4-fumarate. |

| Aspartate | Anaplerosis | M+4 | Transamination of 13C4-oxaloacetate (derived from 13C4-malate). |

Note: The actual fractional enrichments will depend on the experimental conditions, cell type, and metabolic state.

Mandatory Visualization

Cellular Uptake and Initial Metabolism of Citric Acid-13C6

Caption: Uptake and cytosolic cleavage of Citric acid-13C6.

Tracing Citric Acid-13C6 into Fatty Acid Synthesis

Caption: Incorporation of 13C from Citric acid-13C6 into fatty acids.

Tracing Citric Acid-13C6 through the TCA Cycle

Caption: Label propagation from Citric acid-13C6 through the TCA cycle.

Conclusion

Citric acid-13C6 is a versatile and informative tracer for dissecting central carbon metabolism. By carefully designing and executing labeling experiments and analyzing the resulting mass isotopologue distributions, researchers can gain a quantitative understanding of the metabolic fluxes through the TCA cycle and fatty acid synthesis pathways. The protocols and expected outcomes presented in this guide provide a solid foundation for utilizing Citric acid-13C6 to investigate metabolic phenotypes in various biological systems, ultimately aiding in the discovery and development of novel therapeutic strategies.

References

A Technical Guide to Citric Acid-13C6 for Researchers and Drug Development Professionals

Introduction: This technical guide provides an in-depth overview of the physical characteristics and applications of Citric acid-13C6, a stable isotope-labeled compound crucial for metabolic research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who are interested in utilizing this tracer for metabolic flux analysis and related studies.

Core Physical and Chemical Properties

Citric acid-13C6 is a non-radioactive, stable isotope-labeled version of citric acid where all six carbon atoms are replaced with the carbon-13 (¹³C) isotope. This labeling makes it an invaluable tool for tracing the metabolic fate of citrate in biological systems without the safety concerns associated with radioactive isotopes.

Quantitative Data Summary

The key physical and chemical properties of Citric acid-13C6 are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 287389-42-8 | [1][2][3] |

| Molecular Formula | ¹³C₆H₈O₇ | [1][4] |

| Molecular Weight | 198.08 g/mol | [1][2][3] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 153-159 °C | [5] |

| Purity | ≥97% (CP), 99 atom % ¹³C | [3][5] |

| Storage Temperature | 4°C, sealed storage, away from moisture | [2][6] |

Application in Metabolic Flux Analysis

Citric acid-13C6 is primarily used as a tracer in metabolic flux analysis (MFA) to investigate the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism.[7] By introducing ¹³C-labeled citrate into a biological system, researchers can track the distribution of the ¹³C isotopes through various metabolic pathways, providing quantitative insights into reaction rates (fluxes).[4] This technique is instrumental in understanding metabolic reprogramming in various diseases, including cancer, and for evaluating the mechanism of action of drugs that target metabolic pathways.[8][9]

Generalized Experimental Protocol for ¹³C Metabolic Flux Analysis

The following is a generalized protocol for conducting a ¹³C metabolic flux analysis experiment using a labeled substrate such as Citric acid-13C6. This protocol can be adapted for various cell culture or in vivo models.

1. Cell Culture and Isotope Labeling:

-

Culture cells of interest to a desired density in standard culture medium.

-

Replace the standard medium with a medium containing the ¹³C-labeled tracer (e.g., Citric acid-13C6) at a known concentration. The concentration of the tracer should be optimized for the specific cell type and experimental goals.

-

Incubate the cells for a predetermined period to allow for the uptake and metabolism of the tracer, leading to isotopic steady state. The time required to reach steady state should be determined empirically.[10]

2. Metabolite Extraction:

-

Rapidly quench metabolic activity by, for example, aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Extract metabolites using a cold solvent mixture, such as 80% methanol. The extraction procedure should be optimized to ensure efficient recovery of a broad range of metabolites.

3. Sample Analysis by Mass Spectrometry (MS):

-

Analyze the extracted metabolites using a suitable analytical platform, typically liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[5][7]

-

The MS instrument is used to determine the mass isotopomer distribution (MID) for key metabolites of interest. The MID reveals the number of ¹³C atoms incorporated into each metabolite.[11]

4. Data Analysis and Flux Calculation:

-

The measured MIDs, along with other experimental data such as nutrient uptake and secretion rates, are used as inputs for a computational model of the relevant metabolic network.

-

Software packages are used to estimate the intracellular metabolic fluxes that best reproduce the experimental data.[7][10]

Visualization of Metabolic Pathway

The following diagram illustrates the entry of the ¹³C label from Citric acid-13C6 into the Tricarboxylic Acid (TCA) cycle.

Caption: Flow of ¹³C label from Citric acid-13C6 into the TCA cycle.

References

- 1. lcms.cz [lcms.cz]

- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. waters.com [waters.com]

- 4. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 5. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Citric Acid: A Multifunctional Pharmaceutical Excipient - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Citric Acid: A Multifunctional Pharmaceutical Excipient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. google.com [google.com]

A Technical Guide to Understanding 13C Labeling Patterns from Citric Acid-13C6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of using fully labeled citric acid (Citric acid-13C6) as a tracer in metabolic studies. By tracing the journey of the six 13C atoms, researchers can elucidate the contributions of citrate to key metabolic pathways, providing critical insights for drug development and the study of cellular metabolism in health and disease.

Introduction to 13C Metabolic Flux Analysis with Citric Acid-13C6

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[1] By introducing a substrate labeled with the stable isotope 13C, such as Citric acid-13C6, and tracking the incorporation of these heavy carbon atoms into downstream metabolites, a detailed map of metabolic activity can be constructed.[2] Citric acid, a central node in metabolism, is strategically positioned to trace the flow of carbon into the Krebs cycle, fatty acid synthesis, and amino acid biosynthesis.[1][3]

The use of Citric acid-13C6 offers a unique perspective compared to more common tracers like 13C-glucose or 13C-glutamine. It directly introduces a fully labeled six-carbon molecule into the heart of the Krebs cycle, allowing for a clear and precise analysis of how citrate itself is utilized by the cell.

Key Metabolic Pathways Traced by Citric Acid-13C6

Once introduced into the cellular environment, Citric acid-13C6 is transported into the cell and subsequently into the mitochondria, where it enters the Krebs cycle. The six labeled carbons are then distributed throughout various metabolic pathways.

1. Krebs Cycle (Tricarboxylic Acid Cycle):

The Krebs cycle is the central hub of cellular respiration. When Citric acid-13C6 enters the cycle, its labeled carbons are sequentially lost as 13CO2 and transferred to other cycle intermediates. By analyzing the mass isotopomer distribution (MID) of these intermediates, such as α-ketoglutarate, succinate, fumarate, and malate, the rate of cycle turnover and the relative contributions of different anaplerotic and cataplerotic fluxes can be determined.

2. Fatty Acid Synthesis:

Citrate that is exported from the mitochondria to the cytosol is a primary source of acetyl-CoA for de novo fatty acid synthesis. ATP-citrate lyase cleaves cytosolic citrate into acetyl-CoA and oxaloacetate. The acetyl-CoA, now containing two of the labeled carbons from the original citrate molecule, serves as the building block for fatty acid chains. Analysis of the 13C enrichment in fatty acids provides a direct measure of the flux from citrate to lipogenesis.

3. Amino Acid Synthesis:

Several amino acids are directly synthesized from Krebs cycle intermediates. For example, glutamate is synthesized from α-ketoglutarate, and aspartate is synthesized from oxaloacetate. Tracing the 13C label from Citric acid-13C6 into these amino acids reveals the extent to which citrate metabolism supports amino acid biosynthesis.

Experimental Protocols

The successful application of Citric acid-13C6 as a tracer relies on robust experimental design and precise analytical techniques.

Cell Culture and Labeling

A typical experimental workflow for tracing Citric acid-13C6 in cell culture is as follows:

-

Cell Culture: Cells of interest are cultured under controlled conditions.

-

Tracer Introduction: The culture medium is replaced with a medium containing a known concentration of Citric acid-13C6 as the sole citrate source.

-

Isotopic Steady State: Cells are incubated for a sufficient period to allow the 13C label to incorporate into downstream metabolites and reach a steady state of enrichment.

-

Metabolite Extraction: The metabolic activity is rapidly quenched, and intracellular metabolites are extracted.

-

Analytical Measurement: The isotopic enrichment of target metabolites is measured using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Analytical Methodologies

-

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for analyzing the mass isotopomer distribution of volatile metabolites. Metabolites are first derivatized to increase their volatility before being separated by gas chromatography and detected by a mass spectrometer.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Suitable for analyzing a broader range of metabolites, including non-volatile compounds. It offers high sensitivity and specificity for quantifying isotopic enrichment.

Data Presentation and Interpretation

The primary data obtained from 13C tracing experiments is the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of 13C atoms).

Quantitative Data Summary

The following table summarizes hypothetical MID data for key Krebs cycle intermediates after labeling with Citric acid-13C6. This data illustrates how the six labeled carbons from citrate are distributed as the cycle progresses.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Citrate | 5 | 0 | 0 | 0 | 0 | 0 | 95 |

| α-Ketoglutarate | 10 | 0 | 5 | 0 | 80 | 5 | 0 |

| Succinate | 15 | 2 | 10 | 5 | 65 | 3 | 0 |

| Fumarate | 20 | 3 | 12 | 6 | 55 | 4 | 0 |

| Malate | 25 | 4 | 15 | 7 | 45 | 4 | 0 |

| Aspartate | 30 | 5 | 18 | 8 | 35 | 4 | 0 |

| Glutamate | 12 | 1 | 6 | 2 | 75 | 4 | 0 |

Note: This is illustrative data and actual results will vary depending on the cell type, experimental conditions, and metabolic state.

A study investigating the impact of novel inhibitors of the sodium-coupled citrate transporter (NaCT) demonstrated the uptake and incorporation of U-[13C]-citrate into downstream metabolites. The results showed a significant percentage of total cellular malate, glutamate, and fumarate became labeled with 13C, confirming the metabolic activity of exogenous citrate.[3]

| Metabolite | 13C Incorporation (% of Total Cellular Concentration) |

| Malate | ~18% |

| Glutamate | ~10% |

| Fumarate | ~8% |

Data adapted from a study on NaCT inhibitors, representing the percentage of the total metabolite pool that is labeled with 13C from U-[13C]-citrate.[3]

Visualization of Metabolic Pathways

Visualizing the flow of labeled carbons through metabolic pathways is crucial for interpreting the experimental data. The following diagrams, generated using Graphviz, illustrate the primary routes of 13C distribution from Citric acid-13C6.

Krebs Cycle Labeling Pattern

Citrate to Fatty Acid Synthesis

Citrate to Amino Acid Synthesis

Conclusion

The use of Citric acid-13C6 as a tracer provides a powerful and direct method for investigating the metabolic fate of citrate. This technical guide has outlined the core principles, experimental considerations, and data interpretation strategies for employing this valuable tool. For researchers in drug development and metabolic research, understanding the nuances of 13C labeling patterns from Citric acid-13C6 can unlock critical insights into cellular function and disease pathology.

References

Role of Citric acid-13C6 in Krebs cycle research.

An In-Depth Technical Guide on the Role of Citric Acid-13C6 in Krebs Cycle Research

Introduction

The citric acid cycle (TCA cycle), also known as the Krebs cycle, is a fundamental metabolic pathway essential for cellular energy production and biosynthesis.[1] It serves as the central hub for the oxidation of carbohydrates, fats, and proteins into carbon dioxide, generating ATP and reducing equivalents (NADH and FADH2).[1][2] Understanding the dynamics, or flux, of metabolites through this cycle is critical for research in numerous fields, including cancer metabolism, neurodegenerative diseases, and drug development.[3]

Stable isotope tracing, particularly using Carbon-13 (¹³C), has become a cornerstone for quantifying the activity of metabolic pathways.[4] ¹³C Metabolic Flux Analysis (MFA) allows researchers to track the fate of carbon atoms from a labeled substrate as they are incorporated into downstream metabolites.[5] Among the various tracers available, uniformly labeled citric acid, Citric Acid-13C6 (¹³C₆), offers a unique and powerful method for directly probing the flux and functioning of the TCA cycle. This guide provides a detailed overview of the application of ¹³C₆-citrate in Krebs cycle research, intended for researchers, scientists, and professionals in drug development.

Core Principles of ¹³C Metabolic Flux Analysis (MFA)

MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[6] The methodology involves introducing a ¹³C-labeled substrate into a biological system, such as a cell culture or a perfused organ.[4] The labeled carbons from the tracer are incorporated into various metabolites throughout the metabolic network. After a period of incubation, typically until an isotopic steady state is reached, the cells are harvested, and the metabolites are extracted.[5]

Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are then used to measure the mass isotopologue distribution (MID) for key metabolites.[7][8] The MID reveals the proportion of each metabolite molecule that contains zero, one, two, or more ¹³C atoms. This labeling pattern provides a detailed fingerprint of the metabolic pathways that were active. By fitting this experimental labeling data to a computational model of the metabolic network, researchers can estimate the intracellular fluxes.[4]

The Specific Role and Advantages of Citric Acid-¹³C₆

While tracers like [U-¹³C]-glucose and [U-¹³C]-glutamine are commonly used to study central carbon metabolism, they measure the flux into the TCA cycle from glycolysis and glutaminolysis, respectively.[9] Citric Acid-¹³C₆, however, provides a direct probe of the cycle's intrinsic activity.

When ¹³C₆-citrate is introduced, it enters the mitochondrial matrix and is incorporated directly into the TCA cycle. This allows for the precise measurement of:

-

TCA Cycle Flux: By tracking the rate of appearance of downstream ¹³C-labeled intermediates, the overall speed of the cycle can be determined.

-

Anaplerosis and Cataplerosis: The dilution of the ¹³C label in TCA cycle intermediates can reveal the rates of anaplerotic (inward) and cataplerotic (outward) fluxes, which are crucial for cellular biosynthesis and homeostasis.

-

Reverse Fluxes: The specific patterns of isotopologues can help identify and quantify reverse reactions within the cycle, such as the reductive carboxylation of α-ketoglutarate, a pathway important in some cancer cells.[10]

The primary advantage of using ¹³C₆-citrate is its direct entry point into the cycle, bypassing the complexities and regulatory steps of upstream pathways like glycolysis. This provides a clearer and more focused view of mitochondrial function.

Data Presentation: Interpreting Isotopologue Data

The quantitative output of a ¹³C₆-citrate tracing experiment is the mass isotopologue distribution (MID) of the TCA cycle intermediates. This data is typically corrected for the natural abundance of ¹³C.

Table 1: Example Mass Isotopologue Distribution (MID) of TCA Cycle Intermediates After ¹³C₆-Citrate Tracing

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Citrate | 10.5 | 0.7 | 1.2 | 0.5 | 5.1 | 2.0 | 80.0 |

| α-Ketoglutarate | 25.3 | 1.5 | 2.0 | 0.8 | 4.4 | 66.0 | 0.0 |

| Succinate | 35.1 | 2.1 | 2.5 | 1.3 | 59.0 | 0.0 | 0.0 |

| Malate | 38.4 | 2.5 | 3.1 | 1.5 | 54.5 | 0.0 | 0.0 |

| Aspartate | 40.2 | 2.8 | 3.5 | 1.8 | 51.7 | 0.0 | 0.0 |

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms. Data is hypothetical and for illustrative purposes.

From this MID data, metabolic fluxes can be calculated using specialized software.

Table 2: Example Calculated Metabolic Fluxes Relative to Citrate Synthase

| Metabolic Flux | Relative Flux Value (Normalized to 100) | Interpretation |

| TCA Cycle Flux (Citrate -> α-KG) | 100 | Baseline oxidative flux through the first span of the cycle. |

| Pyruvate Carboxylase (Anaplerosis) | 15 | Influx of carbon from pyruvate to oxaloacetate, diluting the label. |

| Glutaminolysis (Anaplerosis) | 25 | Influx of carbon from glutamine, contributing to the M+0 pool of α-KG. |

| Citrate Export (Cataplerosis) | 10 | Efflux of citrate from the mitochondria for fatty acid synthesis. |

| Reductive Carboxylation (IDH reverse) | 5 | Reverse flux from α-KG to citrate, indicated by specific isotopologues. |

Flux values are hypothetical and illustrate the type of output from an MFA study.

Experimental Protocols

Below is a generalized protocol for conducting a ¹³C₆-citrate tracing experiment in cultured mammalian cells.

1. Cell Culture and Media Preparation

-

Culture cells to the desired confluency (typically 70-80%) in standard growth medium.

-

Prepare the experimental medium: Use a base medium (e.g., DMEM) lacking glucose and glutamine.

-

Supplement the base medium with known concentrations of unlabeled glucose and glutamine, 10% dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled citrate, and the desired concentration of ¹³C₆-Citric Acid (Cambridge Isotope Laboratories). A typical final concentration is 1-2 mM.

-

The use of dFBS is critical to reduce the background of unlabeled metabolites from the serum.

2. ¹³C Tracer Incubation

-

Aspirate the standard growth medium from the cell culture plates.

-

Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove residual medium.

-

Add the pre-warmed ¹³C-labeling medium to the cells.

-

Incubate the cells for a predetermined period to approach isotopic steady state. This time can range from a few hours to over 24 hours, depending on the cell type and proliferation rate, and should be determined empirically.[5]

3. Metabolite Extraction

-

Place the culture plates on ice to halt metabolic activity.

-

Quickly aspirate the labeling medium.

-

Wash the cell monolayer once with ice-cold normal saline (0.9% NaCl).

-

Add a sufficient volume of ice-cold 80% methanol (LC-MS grade) to cover the cells.

-

Use a cell scraper to detach the cells into the methanol solution.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.

-

Collect the supernatant, which contains the polar metabolites. This extract can be stored at -80°C until analysis.

4. Mass Spectrometry Analysis

-

The metabolite extract is typically analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is often used to separate the polar TCA cycle intermediates.

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) is used to measure the precise mass-to-charge ratio of the metabolites, allowing for the resolution of different isotopologues.

-

Data is acquired in full scan mode to capture the entire isotopologue distribution for each metabolite of interest.

5. Data Analysis

-

Raw mass spectrometry data is processed to identify metabolite peaks and integrate their areas.

-

The integrated peak areas for all isotopologues of a given metabolite are used to calculate the MID.

-

The data must be corrected for the natural abundance of ¹³C and other heavy isotopes using established algorithms.[11]

-

The corrected MIDs are then used as input for MFA software (e.g., INCA, Metran) to calculate metabolic fluxes.

Mandatory Visualizations

References

- 1. Biochemistry, Citric Acid Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 3. Emerging Role of TCA Cycle-Related Enzymes in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Using [U-13C6]-Glucose Tracer to Study Metabolic Changes in Oncogene-Induced Senescence Fibroblasts | Springer Nature Experiments [experiments.springernature.com]

- 7. youtube.com [youtube.com]

- 8. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. DIAL : download document [dial.uclouvain.be]

The Role of 13C6-Labeled Citric Acid in Advancing Biochemical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The stable isotope-labeled molecule, Citric Acid-13C6, has become an indispensable tool in the field of biochemical research, particularly in the quantitative analysis of cellular metabolism. Its application in 13C-Metabolic Flux Analysis (13C-MFA) has provided unprecedented insights into the intricate network of metabolic pathways, most notably the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle. This technical guide provides a comprehensive overview of the applications of Citric Acid-13C6, detailed experimental protocols, and the interpretation of data for professionals in the life sciences.

Core Applications of Citric Acid-13C6 in Biochemical Research

Citric Acid-13C6 serves two primary functions in metabolic research: as a tracer for metabolic flux analysis and as an internal standard for the accurate quantification of citric acid and other metabolites.

-

Metabolic Flux Analysis (MFA): By introducing 13C-labeled substrates, such as [U-13C6]glucose or [U-13C5]glutamine, into cell cultures or in vivo models, researchers can trace the flow of carbon atoms through various metabolic pathways. As a key intermediate in the TCA cycle, the isotopic enrichment pattern of citric acid provides a wealth of information about the relative activities of different pathways feeding into and out of the cycle. The analysis of different isotopologues of citrate (molecules of citrate with different numbers of 13C atoms) allows for the dissection of complex metabolic phenotypes, such as those observed in cancer cells or during immune responses.[1][2]

-

Internal Standard: In mass spectrometry-based metabolomics, Citric Acid-13C6 is used as an internal standard to correct for variations in sample preparation and instrument response, ensuring accurate and precise quantification of endogenous citric acid.[3]

The Krebs Cycle: A Central Hub of Metabolism

The Krebs cycle is a series of enzymatic reactions that occurs in the mitochondria of eukaryotic cells and is central to cellular respiration and energy production.[4][5] It begins with the condensation of a two-carbon acetyl-CoA molecule with a four-carbon oxaloacetate molecule to form the six-carbon citric acid.[4] Through a series of oxidative reactions, citric acid is progressively broken down, releasing carbon dioxide and generating reducing equivalents (NADH and FADH2) that fuel the production of ATP through oxidative phosphorylation.[5]

The labeling pattern of citrate and other TCA cycle intermediates with 13C from labeled precursors provides a quantitative measure of the flux through the cycle and connected pathways. For example, the entry of [1,2-13C2]acetyl-CoA (derived from [U-13C6]glucose) into the TCA cycle will initially produce citrate with two 13C atoms (M+2 citrate). Further turns of the cycle and the activity of anaplerotic pathways, which replenish TCA cycle intermediates, will lead to the formation of other isotopologues of citrate and downstream metabolites.[6]

Quantitative Insights: Metabolic Flux Data

The following tables summarize typical quantitative data obtained from 13C-MFA studies in cancer cell lines, illustrating the kind of information that can be gleaned from using 13C-labeled tracers.

Table 1: Typical Metabolic Flux Rates in Proliferating Cancer Cells

| Metabolic Flux | Typical Value (nmol/10^6 cells/h) | Reference |

| Glucose Uptake | 100 - 400 | [1] |

| Lactate Secretion | 200 - 700 | [1] |

| Glutamine Uptake | 30 - 100 | [1] |

| TCA Cycle Flux (Citrate Synthase) | ~20% of incoming glucose flux | [7] |

Table 2: Isotopic Enrichment of TCA Cycle Intermediates

| Metabolite | Isotopic Enrichment from [U-13C6]Glucose (m+2, %) | Isotopic Enrichment from [U-13C5]Glutamine (m+5, %) | Reference |

| Citrate | ~20% after 5 min | High enrichment in M+5 | [1][8] |

| α-Ketoglutarate | Low initial enrichment | High enrichment in M+5 | [1][8] |

| Succinate | Time-dependent increase | High enrichment in M+4 | [1][8] |

| Malate | Time-dependent increase | High enrichment in M+4 | [1][8] |

Experimental Protocols for 13C-Metabolic Flux Analysis

A successful 13C-MFA experiment requires careful planning and execution. The following provides a generalized workflow and specific protocols for sample analysis.

General Experimental Workflow

The overall process of a 13C-MFA experiment can be broken down into five key stages:

-

Experimental Design and Tracer Selection: The choice of 13C-labeled substrate is critical and depends on the specific metabolic pathways of interest. For studying the TCA cycle, [U-13C6]glucose and [U-13C5]glutamine are commonly used tracers.[9][10]

-

Cell Culture and Isotopic Labeling: Cells are cultured in a medium containing the 13C-labeled substrate until they reach a metabolic and isotopic steady state.[11]

-

Sample Quenching and Metabolite Extraction: To halt metabolic activity and preserve the in vivo state of metabolites, rapid quenching is essential. This is typically followed by extraction of intracellular metabolites.

-

Analytical Measurement: The isotopic labeling patterns of metabolites are measured using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

-

Data Analysis and Flux Estimation: The measured isotopic labeling data, along with other physiological data (e.g., glucose uptake and lactate secretion rates), are used in computational models to estimate the intracellular metabolic fluxes.[1]

Caption: A generalized workflow for 13C-Metabolic Flux Analysis.

Detailed Methodologies

1. Cell Culture and Labeling:

-

Cell Line: A549 lung carcinoma cells are a common model.[11]

-

Medium: Use custom DMEM without glucose and glutamine, supplemented with dialyzed fetal bovine serum.

-

Tracer: Add a known concentration of the 13C-labeled substrate, for example, 25 mM [U-13C6]glucose.

-

Incubation: Culture cells in the labeling medium for a sufficient time to reach isotopic steady state, typically 6-24 hours.[11][13]

2. Metabolite Extraction:

-

Rapidly aspirate the labeling medium.

-

Wash the cells with ice-cold saline.

-

Quench metabolism by adding a cold solvent, such as 80% methanol.

-

Scrape the cells and collect the cell suspension.

-

Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

3. GC-MS Analysis of Citric Acid-13C6:

-

Derivatization: The extracted metabolites are chemically derivatized to make them volatile for GC-MS analysis. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

GC-MS System: An Agilent 6890 GC coupled to a 5975B MS is a suitable instrument.[13]

-

Column: A DB-35 MS capillary column is often used.[13]

-

GC Program:

-

Initial temperature: 100°C for 3 minutes.

-

Ramp: Increase to 300°C at 3.5°C/minute.[13]

-

-

MS Analysis:

-

Ionization: Electron impact (EI) at 70 eV.

-

Data Acquisition: Scan for a range of m/z values or use selected ion monitoring (SIM) for higher sensitivity to detect specific isotopologues of derivatized citrate.

-

Table 3: Key Ions for GC-MS Analysis of TBDMS-derivatized Citrate

| Ion | Description |

| [M-57]+ | Fragment ion from the loss of a tert-butyl group |

| [M-85]+ | Fragment ion from the cleavage of the molecular ion |

Citric Acid as a Signaling Molecule

Beyond its role as a metabolic intermediate, cytosolic citrate acts as a crucial signaling molecule that regulates cellular metabolism and other processes.[14][15] When mitochondrial citrate is exported to the cytosol, it can allosterically regulate key enzymes, thereby coordinating glycolysis, the TCA cycle, and fatty acid synthesis.[14][16]

-

Inhibition of Glycolysis: High levels of cytosolic citrate inhibit phosphofructokinase-1 (PFK1), a key rate-limiting enzyme in glycolysis. This feedback mechanism prevents an excessive influx of glucose into the glycolytic pathway when the TCA cycle is saturated.[16][17]

-

Regulation of Fatty Acid Synthesis: Cytosolic citrate is cleaved by ATP-citrate lyase to produce acetyl-CoA, the building block for fatty acid synthesis. Citrate also allosterically activates acetyl-CoA carboxylase (ACC), the first committed step in fatty acid synthesis.[16]

-

Epigenetic Modifications: The acetyl-CoA derived from cytosolic citrate is also a substrate for histone acetyltransferases (HATs), linking cellular metabolic state to epigenetic regulation of gene expression.

Caption: Cytosolic citrate links mitochondrial metabolism to glycolysis and biosynthesis.

Conclusion

Citric Acid-13C6 is a powerful tool that enables researchers to quantitatively probe the intricacies of cellular metabolism. Through its application in 13C-MFA, scientists can gain a deeper understanding of the metabolic reprogramming that occurs in various physiological and pathological states. The detailed experimental protocols and data interpretation frameworks provided in this guide are intended to facilitate the adoption of this technology and accelerate discoveries in biochemical and pharmaceutical research. The continued development of analytical techniques and computational modeling will further enhance the utility of Citric Acid-13C6 in unraveling the complexities of cellular function.

References

- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 4. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 [mdpi.com]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 13. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | A Role for the Krebs Cycle Intermediate Citrate in Metabolic Reprogramming in Innate Immunity and Inflammation [frontiersin.org]

- 15. Citrate serves as a signal molecule to modulate carbon metabolism and iron homeostasis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Citric acid cycle - Wikipedia [en.wikipedia.org]

Unlocking Cellular Metabolism: A Technical Guide to Isotopic Purity and Enrichment of Citric Acid-13C6

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular metabolism, understanding the precise flow of nutrients and the activity of metabolic pathways is paramount for advancing drug discovery and development. Stable isotope-labeled compounds, such as Citric acid-13C6, have emerged as indispensable tools for tracing the fate of key metabolites and quantifying metabolic fluxes. This technical guide provides an in-depth overview of the isotopic purity and enrichment levels of Citric acid-13C6, details the experimental protocols for its analysis, and explores its application in drug development research.

Quantitative Specifications of Citric Acid-13C6

The utility of Citric acid-13C6 as a tracer in metabolic studies is fundamentally dependent on its isotopic and chemical purity. High isotopic enrichment ensures that the labeled citrate provides a strong and unambiguous signal, while high chemical purity guarantees that observed metabolic effects are not confounded by impurities. The following table summarizes the typical quantitative specifications for commercially available Citric acid-13C6.

| Parameter | Specification | Analytical Method(s) |

| Isotopic Purity (13C Enrichment) | ≥ 99 atom % 13C | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Chemical Purity | ≥ 97% | High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) |

| Molecular Formula | 13C6H8O7 | - |

| Molecular Weight | 198.08 g/mol | - |

Experimental Protocols for Purity and Enrichment Analysis

Accurate determination of the isotopic and chemical purity of Citric acid-13C6 is crucial for the reliability of experimental results. The following sections outline the principles and generalized protocols for the key analytical techniques employed.

Determination of Isotopic Enrichment by Mass Spectrometry

Mass spectrometry is a powerful technique for determining the isotopic enrichment of labeled compounds by measuring the mass-to-charge ratio of ions.

Principle: The mass of Citric acid-13C6 is 6 Daltons greater than that of its unlabeled counterpart due to the six 13C atoms. By analyzing the relative abundance of the ion corresponding to the fully labeled citrate (M+6) and any ions corresponding to partially labeled or unlabeled citrate, the isotopic enrichment can be precisely calculated.

Generalized Protocol:

-

Sample Preparation: A known amount of Citric acid-13C6 is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile. For analysis of biological samples, metabolites are extracted from cells or tissues using a cold solvent mixture to quench metabolic activity.

-

Chromatographic Separation (Optional but Recommended): The sample is injected into a liquid chromatography (LC) or gas chromatography (GC) system to separate citric acid from other metabolites in the sample. This reduces matrix effects and improves the accuracy of the measurement.

-

Ionization: The separated citric acid is introduced into the mass spectrometer and ionized. Common ionization techniques include electrospray ionization (ESI) for LC-MS and electron ionization (EI) for GC-MS.

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio. The intensities of the ion signals for the different isotopologues of citrate are recorded.

-

Data Analysis: The isotopic enrichment is calculated by determining the ratio of the peak area for the fully labeled Citric acid-13C6 (M+6) to the sum of the peak areas of all citrate isotopologues.

Determination of Isotopic and Chemical Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and the isotopic labeling pattern of a molecule.

Principle: 13C NMR spectroscopy can directly detect the 13C nuclei. The chemical shifts of the carbon atoms in Citric acid-13C6 will be identical to those of unlabeled citric acid, but the signals will be significantly enhanced due to the high enrichment. The presence of impurities would be indicated by additional peaks in the spectrum. Quantitative 13C NMR can be used to determine the relative amounts of different carbon-containing species.

Generalized Protocol:

-

Sample Preparation: A sufficient amount of Citric acid-13C6 (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., D2O).

-

NMR Data Acquisition: 1H and 13C NMR spectra are acquired on a high-resolution NMR spectrometer. For quantitative analysis, specific pulse sequences and acquisition parameters are used to ensure that the signal intensities are directly proportional to the concentration of the nuclei.

-

Spectral Analysis: The 13C spectrum is analyzed to confirm the presence of the six labeled carbon atoms of citric acid. The presence and integration of any additional peaks can be used to identify and quantify chemical impurities. The isotopic enrichment can be estimated by comparing the signal intensity of the 13C-labeled citrate to that of an internal standard of known concentration.

Determination of Chemical Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of a compound.

Principle: The sample is passed through a column packed with a stationary phase. Different compounds in the sample interact differently with the stationary phase and are thus separated. A detector measures the amount of each compound as it elutes from the column. The chemical purity is determined by the relative area of the main peak corresponding to citric acid.

Generalized Protocol:

-

Sample and Standard Preparation: A solution of Citric acid-13C6 is prepared in the mobile phase. A standard solution of unlabeled citric acid of known concentration is also prepared.

-

HPLC Analysis: The sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) and a detector (e.g., a UV detector or a refractive index detector).

-

Data Analysis: The chromatogram is analyzed to determine the retention time and peak area of the citric acid peak. The chemical purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Application in Drug Development: Tracing Mitochondrial Metabolism

Citric acid-13C6 is a powerful tool for investigating mitochondrial metabolism and the effects of drug candidates on the Krebs cycle (also known as the citric acid cycle or TCA cycle). The Krebs cycle is a central hub of cellular metabolism, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders.

By supplying cells with Citric acid-13C6, researchers can trace the flow of the labeled carbon atoms through the Krebs cycle and into other interconnected metabolic pathways. This allows for the quantification of metabolic fluxes and the identification of specific enzymatic steps that are modulated by a drug.

For example, in cancer drug development, researchers can use Citric acid-13C6 to assess how a novel therapeutic agent impacts the metabolic reprogramming of cancer cells. Many cancer cells exhibit altered mitochondrial metabolism, and targeting these alterations is a promising therapeutic strategy. By analyzing the 13C labeling patterns in key metabolites downstream of citrate, such as glutamate and aspartate, researchers can determine if a drug inhibits specific enzymes in the Krebs cycle or alters the contribution of different substrates to mitochondrial energy production.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of Citric acid-13C6 in metabolic research.

Caption: Tracing ¹³C atoms from Citric Acid-¹³C₆ through the Krebs Cycle.

Caption: General workflow for a metabolic flux analysis experiment using Citric Acid-¹³C₆.

Conclusion

Citric acid-13C6 is a high-purity, high-enrichment stable isotope tracer that provides researchers with a powerful tool to dissect the complexities of cellular metabolism. Its application in metabolic flux analysis, particularly in the context of drug development, enables a deeper understanding of how therapeutic interventions modulate metabolic pathways. The experimental protocols outlined in this guide provide a framework for the accurate and reliable analysis of Citric acid-13C6, ensuring the integrity of research findings in the quest for novel and effective therapies.

Methodological & Application

Application Notes and Protocols for Metabolic Flux Analysis using Citric Acid-13C6 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique to elucidate the rates of metabolic reactions within a cell, providing a detailed snapshot of cellular physiology. The use of stable isotope-labeled substrates, such as fully labeled Citric Acid-13C6, allows for the tracing of carbon atoms through metabolic pathways. While 13C-labeled glucose and glutamine are common tracers for studying central carbon metabolism, the direct use of Citric Acid-13C6 offers a unique opportunity to probe the metabolic fate of citrate, particularly its entry into the Krebs cycle (also known as the tricarboxylic acid or TCA cycle) and its role in biosynthetic pathways like de novo lipogenesis.

These application notes provide a comprehensive guide to designing and conducting experiments using Citric Acid-13C6 for metabolic flux analysis in cell culture, including detailed protocols, data interpretation, and visualization of metabolic pathways. A critical consideration for these experiments is the ability of the chosen cell line to transport and utilize extracellular citrate, a process often dependent on specific cell surface transporters and experimental conditions such as hypoxia.

Key Concepts and Applications

The use of Citric Acid-13C6 as a tracer is particularly insightful for studying:

-

Citrate Transport: Assessing the activity of citrate transporters such as the sodium-dependent citrate transporter (NaCT, encoded by the SLC13A5 gene) and the plasma membrane variant of the mitochondrial citrate carrier (pmCiC, encoded by the SLC25A1 gene).[1][2]

-

Krebs Cycle Dynamics: Directly feeding into the Krebs cycle allows for the precise measurement of fluxes through its various enzymatic steps.

-

De Novo Lipogenesis: Tracing the path of the 13C-labeled acetyl-CoA derived from citrate into the synthesis of fatty acids.

-

Metabolic Reprogramming in Disease: Investigating how cancer cells or cells under other pathological conditions, such as hypoxia, alter their citrate metabolism to support growth and survival.[2]

-

Drug Discovery and Development: Evaluating the effect of therapeutic compounds on citrate metabolism and associated pathways.

Experimental Design and Workflow

A typical metabolic flux analysis experiment using Citric Acid-13C6 involves several key stages, from initial cell culture to final data analysis.

Caption: A generalized workflow for metabolic flux analysis using Citric Acid-13C6.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Labeling with Citric Acid-13C6

Objective: To label cellular metabolites by culturing cells in a medium containing Citric Acid-13C6.

Materials:

-

Cell line of interest (e.g., hepatocellular carcinoma cells, which are known to utilize extracellular citrate under certain conditions)[2]

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Citrate-free medium (custom formulation)

-

Citric Acid-13C6 (sterile, cell culture grade)

-

Dialyzed fetal bovine serum (dFBS)

-

Cell culture plates or flasks

-

Incubator (standard or hypoxic)

Procedure:

-

Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Adaptation to Citrate-Free Medium (Optional but Recommended): Twenty-four hours prior to labeling, replace the standard medium with a custom citrate-free medium supplemented with dFBS. This step helps to deplete intracellular citrate pools and enhances the incorporation of the labeled tracer.

-

Preparation of Labeling Medium: Prepare the labeling medium by dissolving Citric Acid-13C6 in the citrate-free base medium to a final concentration typically ranging from 200 µM to 1 mM.[3] The optimal concentration should be determined empirically for each cell line. Supplement with dFBS.

-

Labeling: Remove the adaptation medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.

-

Incubation: Incubate the cells for a predetermined period. The incubation time required to reach isotopic steady-state can vary from hours to over 24 hours and should be determined through a time-course experiment.[4] For studies under hypoxia, place the cells in a hypoxic incubator (e.g., 1% O2).

-

Proceed to Quenching and Extraction: At the end of the incubation period, rapidly quench metabolic activity and extract the metabolites.

Protocol 2: Metabolite Quenching and Extraction

Objective: To halt all enzymatic activity instantaneously and extract intracellular metabolites for analysis.

Materials:

-

Cold PBS (4°C)

-

Quenching solution: 80% methanol in water, pre-chilled to -80°C

-

Cell scraper

-

Centrifuge tubes

-

Centrifuge capable of reaching -9°C

Procedure:

-

Quenching: Place the cell culture plate on ice. Quickly aspirate the labeling medium.

-

Washing: Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

-

Metabolite Extraction: Add the pre-chilled 80% methanol solution to the plate. Scrape the cells and transfer the cell lysate to a pre-chilled centrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites.

-

Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of Labeled Metabolites

Objective: To separate and quantify the mass isotopologues of Krebs cycle intermediates and related metabolites.

Materials:

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system (e.g., Q-Exactive Orbitrap or a triple quadrupole instrument)

-

Appropriate LC column for polar metabolites (e.g., HILIC or a mixed-mode column)

-

Mobile phases (e.g., acetonitrile and ammonium formate buffer)

-

Metabolite standards (unlabeled) for retention time confirmation

Procedure:

-

Sample Preparation: Lyophilize the metabolite extracts and resuspend them in a suitable solvent for LC-MS analysis.

-

LC Separation: Inject the sample onto the LC system. Use a gradient elution program to separate the metabolites.

-

MS Detection: Operate the mass spectrometer in negative ion mode for the detection of organic acids. Acquire data in full scan mode to detect all isotopologues or using selected reaction monitoring (SRM) for targeted quantification.

-

Data Analysis: Integrate the peak areas for each mass isotopologue of the target metabolites (e.g., citrate, isocitrate, α-ketoglutarate, succinate, fumarate, malate, aspartate, and glutamate). Correct the raw data for the natural abundance of 13C.

Data Presentation and Interpretation

The primary output of the LC-MS analysis is the mass isotopologue distribution (MID) for each metabolite of interest. This data reveals the number of 13C atoms incorporated into each molecule.

Expected Labeling Patterns from Citric Acid-13C6

When Citric Acid-13C6 (M+6) enters the Krebs cycle, it will generate a predictable pattern of labeled intermediates.

References

Application Notes and Protocols for In Vivo Administration of Citric Acid-13C6 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo administration of uniformly labeled citric acid (Citric acid-13C6) in mouse models for metabolic tracing studies. This document outlines procedures for animal preparation, tracer administration via intraperitoneal injection or intravenous infusion, and subsequent tissue collection and processing for mass spectrometry-based analysis.

Introduction

Stable isotope tracing with compounds like Citric acid-13C6 is a powerful technique to investigate the dynamics of metabolic pathways in vivo. Citric acid is a key intermediate in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), a central hub of cellular metabolism. By introducing 13C-labeled citric acid, researchers can trace the flow of its carbon backbone through the Krebs cycle and into connected pathways, such as fatty acid synthesis, amino acid metabolism, and gluconeogenesis. This allows for the quantitative analysis of metabolic fluxes and provides insights into how these pathways are altered in various physiological and pathological states.

This protocol provides a framework for conducting such studies in mouse models, with a focus on ensuring animal welfare, data reproducibility, and the integrity of the collected samples for subsequent analysis.

Experimental Protocols

Animal Preparation and Acclimation

-

Animal Model: This protocol is designed for use in standard laboratory mouse strains (e.g., C57BL/6J). The age and sex of the mice should be consistent within an experiment.

-

Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

-

Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment.

-

Fasting: To reduce the contribution of dietary sources to the metabolic pools being studied, fast the mice for 4-6 hours prior to the administration of the 13C tracer. Provide free access to water during the fasting period.

Preparation of Citric Acid-13C6 Tracer

-

Material: Obtain uniformly labeled Citric acid-13C6 from a reputable supplier.

-

Vehicle: The choice of vehicle will depend on the administration route. For intraperitoneal (IP) injection and intravenous (IV) infusion, sterile 0.9% saline or phosphate-buffered saline (PBS) is recommended.

-

Concentration: Prepare the Citric acid-13C6 solution at the desired concentration. For example, to achieve a dose of 50 mg/kg in a 25g mouse with an injection volume of 200 µL, the concentration would be 6.25 mg/mL. The solution should be sterile-filtered before administration. A study on the effects of citric acid in mice showed that doses of 120, 240, and 480 mg/kg were administered intraperitoneally to investigate the damaging effect on the liver[1]. Another study reported an LD25 (the dose lethal to 25% of the animals) of 480 mg/kg for citric acid administered via intraperitoneal injection[2][3][4][5]. Therefore, a much lower, non-toxic dose is recommended for tracer studies to avoid perturbing the metabolic system.

Administration of Citric Acid-13C6

Two common routes of administration for metabolic tracers in mice are intraperitoneal (IP) injection for a bolus dose and intravenous (IV) infusion for achieving a metabolic steady state.

-

Dosage: A suggested starting dose is 25-50 mg/kg body weight. This is significantly lower than the doses reported to cause toxicity[1][2][3][4][5].

-

Procedure:

-

Weigh the mouse to calculate the exact volume of the tracer solution to be administered.

-

Restrain the mouse appropriately.

-

Perform the IP injection into the lower right quadrant of the abdomen.

-

Record the time of injection.

-

Standard operating procedures for oral gavage in mice recommend a maximum dosing volume of 10 ml/kg[6][7][8].

-

-

Catheterization: This procedure requires surgical placement of a catheter, typically in the jugular vein, and should be performed by trained personnel under anesthesia. Allow the animal to recover from surgery before the infusion study.

-